molecular formula C4H2F8INO3S B137423 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide CAS No. 148716-83-0

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide

Katalognummer B137423
CAS-Nummer: 148716-83-0
Molekulargewicht: 423.02 g/mol
InChI-Schlüssel: GDUXUDPKBNADFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide, also known as TFEI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfonamide-based compound that contains both fluorine and iodine atoms, which makes it an interesting molecule for various applications.

Wirkmechanismus

The exact mechanism of action of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide is not well understood, but it is believed to interact with various biological molecules such as proteins and enzymes. 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide has also been found to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide in lab experiments is its unique properties, such as its ability to interact with various biological molecules. However, one of the limitations of using 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide is its high cost and low availability, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide. One potential direction is the development of new materials based on 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide, such as hydrogels and nanoparticles, for various applications. Another potential direction is the development of new drugs based on 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide for the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide and its potential applications in various scientific fields.

Synthesemethoden

The synthesis of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide involves the reaction between 1,1,2,2-tetrafluoro-2-iodoethanol and ethanesulfonyl chloride in the presence of a base. The reaction yields 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide as a white solid, which can be purified using various methods such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide has been extensively studied for its potential applications in various scientific fields. It has been found to be useful in the synthesis of new materials, as well as in the development of new drugs. 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide has been used as a building block for the synthesis of various polymers, such as poly(ethylene glycol) and polyurethanes. These polymers have shown promising results in various applications, such as drug delivery and tissue engineering.

Eigenschaften

CAS-Nummer

148716-83-0

Produktname

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide

Molekularformel

C4H2F8INO3S

Molekulargewicht

423.02 g/mol

IUPAC-Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide

InChI

InChI=1S/C4H2F8INO3S/c5-1(6,13)2(7,8)17-3(9,10)4(11,12)18(14,15)16/h(H2,14,15,16)

InChI-Schlüssel

GDUXUDPKBNADFS-UHFFFAOYSA-N

SMILES

C(C(F)(F)S(=O)(=O)N)(OC(C(F)(F)I)(F)F)(F)F

Kanonische SMILES

C(C(F)(F)S(=O)(=O)N)(OC(C(F)(F)I)(F)F)(F)F

Synonyme

1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-2-IODOETHOXY)-ETHANESULFONAMIDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.